molecular formula C16H18N4O3 B7477366 N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide

N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide

Cat. No.: B7477366
M. Wt: 314.34 g/mol
InChI Key: ULCDLSCZOVDHRK-UHFFFAOYSA-N
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Description

N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and a cyclopentylcarbamoyl group attached to the nitrogen atom.

Properties

IUPAC Name

N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14(20-16(22)19-11-5-1-2-6-11)9-23-15-12-7-3-4-8-13(12)17-10-18-15/h3-4,7-8,10-11H,1-2,5-6,9H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCDLSCZOVDHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced through the reaction of the quinazoline derivative with cyclopentyl isocyanate in the presence of a suitable base such as triethylamine.

    Attachment of the Oxyacetamide Group: The final step involves the reaction of the intermediate with chloroacetic acid or its derivatives to form the oxyacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxyacetamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted oxyacetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopentylcarbamoyl)-2-quinazolin-4-yloxyacetamide: shares structural similarities with other quinazoline derivatives such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopentylcarbamoyl group and the oxyacetamide linkage differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

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